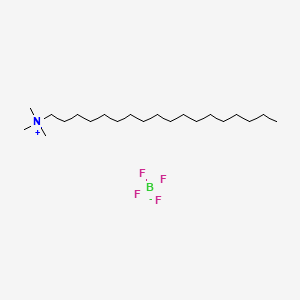
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a diethylamino group, a methylbenzyl group, and a hexyl chain attached to a piperazinedione core
準備方法
The synthesis of 1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable diketone under acidic conditions.
Introduction of the diethylamino group: The diethylamino group is introduced via nucleophilic substitution using diethylamine and a suitable halogenated precursor.
Attachment of the methylbenzyl group: The methylbenzyl group is attached through a Friedel-Crafts alkylation reaction using a methylbenzyl chloride and an aluminum chloride catalyst.
Addition of the hexyl chain: The hexyl chain is introduced through a nucleophilic substitution reaction using a hexyl halide and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as amines and carboxylic acids.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the development of novel polymers and materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials.
作用機序
The mechanism of action of 1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the piperazinedione core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-(4-(Diethylamino)-3-methylbenzyl)-4-hexyl-2,3-piperazinedione can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the piperazine ring, leading to variations in its chemical and biological properties.
This compound: This compound has a different alkyl chain length, which can affect its solubility and reactivity.
This compound: This compound has different functional groups attached to the benzyl ring, leading to changes in its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
77918-02-6 |
|---|---|
分子式 |
C22H35N3O2 |
分子量 |
373.5 g/mol |
IUPAC名 |
1-[[4-(diethylamino)-3-methylphenyl]methyl]-4-hexylpiperazine-2,3-dione |
InChI |
InChI=1S/C22H35N3O2/c1-5-8-9-10-13-24-14-15-25(22(27)21(24)26)17-19-11-12-20(18(4)16-19)23(6-2)7-3/h11-12,16H,5-10,13-15,17H2,1-4H3 |
InChIキー |
MXNPOEQUAQSLLM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC(=C(C=C2)N(CC)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


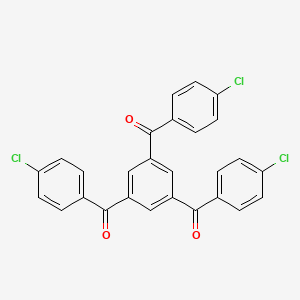
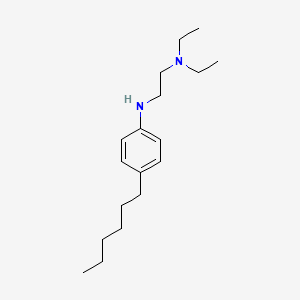
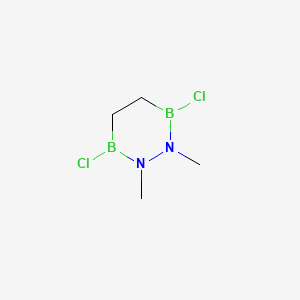

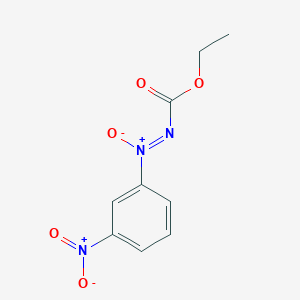

![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)

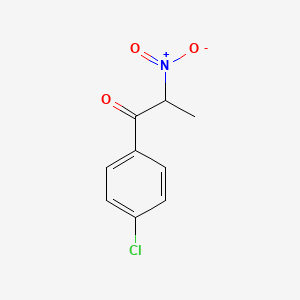
![1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14452696.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione](/img/structure/B14452704.png)

![3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14452708.png)
